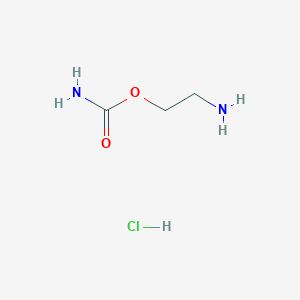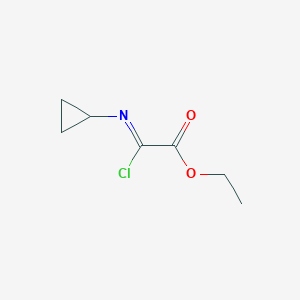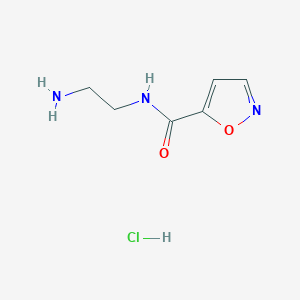
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Overview
Description
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound with the CAS Number: 1443981-83-6 . It has a molecular weight of 197.14 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is 4,4-difluoroisoquinoline-1,3 (2H,4H)-dione . The InChI code is 1S/C9H5F2NO2/c10-9(11)6-4-2-1-3-5(6)7(13)12-8(9)14/h1-4H,(H,12,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.14 . It is a powder and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been explored in various chemical syntheses and reactions. One study demonstrated its use in the dry reaction on KF-Alumina for the synthesis of 4-Arylidene-1,3-(2H,4H) Isoquinolinediones, highlighting its potential in solvent-free conditions under microwave irradiation (Villemin, Martin, & Khalid, 1998). Another research focused on its medicinally relevant modification via metal-free arylations and fluorinations, providing a new approach to synthesizing various fluorinated isoquinolines (Golushko et al., 2019).
Structural Studies and Derivatives
Structural analyses of derivatives of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione have been conducted. For instance, a study investigated the crystal structures of three tetrahydroisoquinolinedione derivatives, providing insights into their molecular conformations and intermolecular interactions (Subbiah Pandi et al., 2002).
Applications in Organic Chemistry
The compound has found applications in organic chemistry, particularly in the synthesis of diverse chemical structures. Research includes the development of novel methodologies for the synthesis of perfluorinated isoquinolinediones, which offers a rapid entry to these structures under mild reaction conditions (Tang et al., 2015). Additionally, a one-pot synthesis method for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines has been developed, showcasing an efficient approach to synthesize various fluorinated isoquinolines (Liu et al., 2013).
Novel Catalytic and Synthetic Strategies
The compound is also central to novel catalytic and synthetic strategies. A recent paper summarized new stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds, which are important in natural products and asymmetric catalysis (Liu et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,4-difluoroisoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)6-4-2-1-3-5(6)7(13)12-8(9)14/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMPGXYLZDVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262042 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
CAS RN |
1443981-83-6 | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)





![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)